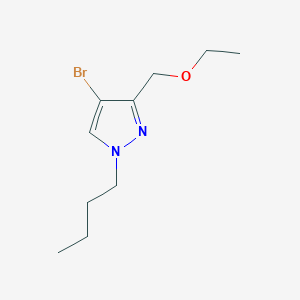

![molecular formula C17H20N4O5S B2585853 benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903093-09-3](/img/structure/B2585853.png)

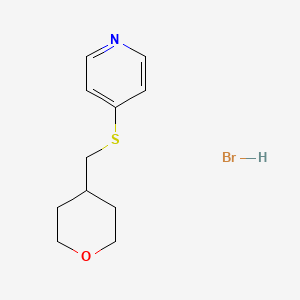

benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Aplicaciones Científicas De Investigación

Peroxy Intermediates in Photosensitized Oxygenation

A study by Andō et al. (1980) discusses competitive oxidations by intermediates produced in the photosensitized oxygenation of diethyl sulfide and phenylbenzoyl diazomethane, indicating the electrophilic character of diphenyl sulfides oxidizing intermediates. This could suggest applications in synthetic organic chemistry, particularly in oxidations involving sulfide and diazo compounds (Andō, Kabe, & Mivazaki, 1980).

Synthesis and Properties of Polybenzoxazine Membranes

Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, indicating its utility in producing proton exchange membranes for direct methanol fuel cells. The study highlights the membrane's high proton conductivity and low methanol permeability, showcasing potential applications in fuel cell technology (Yao et al., 2014).

Selective Synthesis of Benzodiazepines and Quinoxalines

Zhan et al. (2019) presented a method for the synthesis of benzodiazepines and quinoxalines from aromatic aldehyde and o-phenylenediamine, suggesting applications in medicinal chemistry for creating various pharmacologically active compounds (Zhan et al., 2019).

Antimicrobial Activity of Benzimidazole Derivatives

El-Meguid (2014) explored the synthesis and antimicrobial activity of amino acids and sulfamoyl derivatives attached to benzimidazole moieties, indicating the potential use of such compounds in developing new antimicrobial agents (El-Meguid, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-19-10-16(18-11-19)27(23,24)21-6-2-5-20(7-8-21)17(22)13-3-4-14-15(9-13)26-12-25-14/h3-4,9-11H,2,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUGWOWZCPNBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)

![2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B2585778.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)

![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2585782.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)

![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2585792.png)